4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one
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Overview
Description
4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethoxy, methyl, and thioxo groups. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions to form the quinoline core. This intermediate is then subjected to further reactions, including alkylation with ethyl iodide and thiolation with sulfur reagents, to introduce the ethoxy, methyl, and thioxo groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl or aryl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various alkyl or aryl substituted quinoline derivatives.
Scientific Research Applications
4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities due to its unique structural features.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one is primarily attributed to its ability to interact with specific molecular targets. The quinoline core can intercalate into DNA, disrupting replication and transcription processes. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. These interactions result in the modulation of various cellular pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Share the quinoline core but differ in the functional groups attached.
2-Methyl-4-isothiazolin-3-one: Contains a thioxo group but lacks the quinoline structure.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Similar ethoxy and quinoline components but different overall structure.
Uniqueness
4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and thioxo groups on the quinoline core is relatively rare, making this compound a valuable target for further research and development .
Properties
IUPAC Name |
4-(6-ethoxy-2-methyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-4-19-12-6-8-15-14(9-12)16(20)13(11(3)17-15)7-5-10(2)18/h6,8-9H,4-5,7H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEOLLXDDNACCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=S)CCC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972305 |
Source
|
Record name | 4-(6-Ethoxy-2-methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5688-47-1 |
Source
|
Record name | 4-(6-Ethoxy-2-methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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